(3-Amino-2-ethoxypropyl)dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

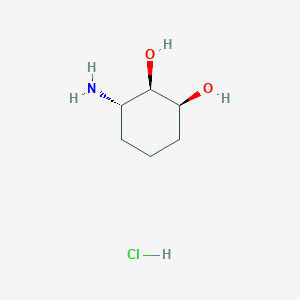

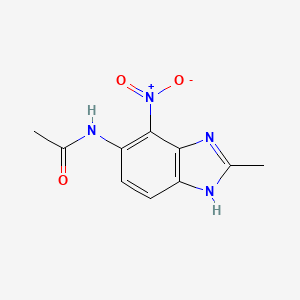

“(3-Amino-2-ethoxypropyl)dimethylamine” is an organic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-N~1~,N~1~-dimethyl-1,3-propanediamine . The InChI code is 1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 .Physical And Chemical Properties Analysis

“(3-Amino-2-ethoxypropyl)dimethylamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the search results.Applications De Recherche Scientifique

Surface Modification and Catalysis

- Reactivity with Silica Surfaces : The reaction of related aminosilanes with silica surfaces, studied through infrared spectroscopy, elucidates their adsorption and bonding behaviors, highlighting the potential for surface modification and catalyst support applications (White & Tripp, 2000).

Organic Synthesis and Catalytic Applications

- Aminolysis and Addition Reactions : Studies on the reactivity of related compounds with triple bonds demonstrate their utility in organic synthesis, offering insights into aminolysis and addition reactions as pathways to novel organic molecules (E. Fischer & H. J. Kalder, 1977).

- Catalytic Hydroamination : The synthesis and application of aminotroponate zinc complexes as catalysts for the intramolecular hydroamination of alkenes and alkynes reveal the compound's role in facilitating efficient catalytic transformations (N. Meyer et al., 2006).

Immunoassay Development

- Crosslinking Antibodies : Research on crosslinking antibodies on amine-functionalized platforms for immunodiagnostic applications demonstrates the compound's relevance in bioanalytical chemistry, improving the cost-effectiveness and performance of immunoassays (S. K. Vashist, 2012).

Materials Science and Polymer Chemistry

- Polymeric Support for Peptide Synthesis : The development of Cross-Linked Ethoxylate Acrylate Resin (CLEAR) supports for solid-phase peptide synthesis showcases the potential of such compounds in creating highly cross-linked polymers with excellent solvent swelling properties, beneficial for peptide synthesis and other applications (M. Kempe & G. Bárány, 1996).

Safety and Hazards

Propriétés

IUPAC Name |

2-ethoxy-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPPLRARFDBPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-2-ethoxypropyl)dimethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)

![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)

![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838287.png)

![Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2838292.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838293.png)

![N-benzyl-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2838294.png)